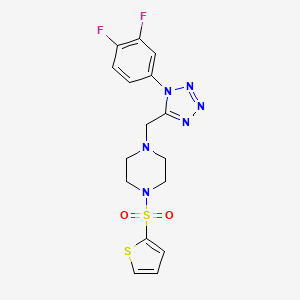

![molecular formula C21H21ClN4O3 B2631772 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione CAS No. 896372-87-5](/img/structure/B2631772.png)

3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

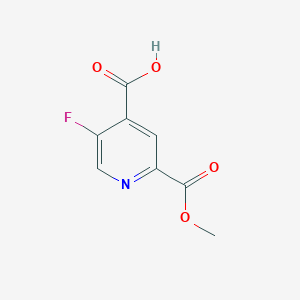

3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione, also known as CPQ, is a chemical compound with potential applications in the field of medicinal chemistry. CPQ belongs to the quinazoline family of compounds and has been the subject of several scientific studies due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They act by inhibiting various cellular pathways critical for cancer cell proliferation and survival. For instance, some quinazoline compounds are known to target and inhibit epidermal growth factor receptors (EGFR), which play a crucial role in the progression of colorectal cancer and other cancer types. These compounds have shown the ability to inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy, Singh, Chandraker, Karthikeyan, 2023). The versatility of the quinazoline nucleus allows for the development of novel anti-cancer agents with suitable pharmacokinetic profiles, highlighting the potential of quinazoline derivatives in cancer therapy.

Antibacterial and Antimicrobial Effects

Quinazoline derivatives also exhibit significant antibacterial activity. Research has identified novel quinazolinone compounds with potent antibacterial effects against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds have been synthesized to enhance the stability and bioactivity of the quinazolinone nucleus, suggesting their potential in addressing antibiotic resistance (Tiwary, Pradhan, Nanda, Chakraborty, 2016).

Neurological Disorder Treatment

In the context of neurological disorders, quinazoline derivatives have been explored for their potential to act as competitive AMPA receptor antagonists. This application is promising for the treatment of neurological conditions such as epilepsy and schizophrenia. The exploration into N-sulfonylamino 1H-quinazoline-2,4-diones has uncovered a new generation of compounds that may be useful in managing these disorders, highlighting the broad therapeutic potential of quinazoline derivatives (Elgemeie, Azzam, Elsayed, 2019).

Optoelectronic Applications

Beyond pharmacological applications, quinazoline derivatives have found relevance in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other optoelectronic devices. This research demonstrates the unique properties of quinazoline derivatives in developing materials with significant electroluminescent properties (Lipunova, Nosova, Charushin, Chupakhin, 2018).

Eigenschaften

IUPAC Name |

3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c22-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)23-21(26)29/h1-8H,9-14H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLXQARGPXGAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)

![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)